Cas no 1262858-67-2 (5-(3-Bromophenyl)-5-methylmorpholin-3-one)

5-(3-Bromophenyl)-5-methylmorpholin-3-one is a brominated morpholinone derivative with potential applications in pharmaceutical and agrochemical research. Its structural features, including the bromophenyl and methyl substituents, make it a valuable intermediate for synthesizing biologically active compounds. The bromine atom enhances reactivity, enabling further functionalization via cross-coupling reactions, while the morpholinone core contributes to its stability and solubility in organic solvents. This compound is particularly useful in medicinal chemistry for developing kinase inhibitors or other therapeutic agents. High purity and well-defined stereochemistry ensure reproducibility in research applications. Its versatility and synthetic utility make it a preferred choice for targeted molecular design.
5-(3-Bromophenyl)-5-methylmorpholin-3-one structure
1262858-67-2 structure
Product Name:5-(3-Bromophenyl)-5-methylmorpholin-3-one
CAS No:1262858-67-2
MF:C11H12BrNO2
MW:270.122482299805
CID:2124510
Update Time:2025-10-28

5-(3-Bromophenyl)-5-methylmorpholin-3-one Chemical and Physical Properties

Names and Identifiers

    • 5-(3-bromo-phenyl)-5-methyl-morpholin-3-one
    • 5-(3-BROMOPHENYL)-5-METHYLMORPHOLIN-3-ONE
    • XMYPZYISOYHQKG-UHFFFAOYSA-N
    • 3-Morpholinone,5-(3-bromophenyl)-5-methyl-
    • 3-Morpholinone, 5-(3-bromophenyl)-5-methyl-
    • (RS)-5-(3-bromo-phenyl)-5-methyl-morpholin-3-one
    • 5-(3-Bromophenyl)-5-methylmorpholin-3-one
    • Inchi: 1S/C11H12BrNO2/c1-11(7-15-6-10(14)13-11)8-3-2-4-9(12)5-8/h2-5H,6-7H2,1H3,(H,13,14)
    • InChI Key: XMYPZYISOYHQKG-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)C1(C)COCC(N1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 259
  • Topological Polar Surface Area: 38.3

5-(3-Bromophenyl)-5-methylmorpholin-3-one Pricemore >>

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Additional information on 5-(3-Bromophenyl)-5-methylmorpholin-3-one

Introduction to 5-(3-Bromophenyl)-5-methylmorpholin-3-one (CAS No: 1262858-67-2)

5-(3-Bromophenyl)-5-methylmorpholin-3-one, identified by its Chemical Abstracts Service (CAS) number 1262858-67-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a brominated phenyl ring and a morpholine scaffold, has garnered attention due to its structural complexity and potential biological activities. The presence of both bromine and morpholine functionalities makes it a versatile intermediate for the synthesis of more complex pharmacophores, particularly in the development of novel therapeutic agents.

The structural motif of 5-(3-Bromophenyl)-5-methylmorpholin-3-one positions it as a valuable building block in drug discovery. The bromine atom at the 3-position of the phenyl ring provides a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many bioactive molecules. Additionally, the morpholine ring contributes to the compound's solubility and bioavailability, making it an attractive candidate for further medicinal chemistry exploration.

In recent years, there has been growing interest in morpholine derivatives due to their demonstrated efficacy in various therapeutic areas. Morpholine-based scaffolds have been incorporated into drugs targeting neurological disorders, infectious diseases, and cancer. For instance, derivatives of morpholine have shown promise as kinase inhibitors and antiviral agents. The incorporation of a bromine substituent enhances the reactivity of these compounds, enabling rapid diversification of the chemical library through modern synthetic methodologies.

The synthesis of 5-(3-Bromophenyl)-5-methylmorpholin-3-one typically involves multi-step organic transformations. A common route begins with the bromination of a suitable phenyl precursor, followed by morpholino formation and subsequent methylation at the 5-position. Advanced synthetic techniques, such as transition-metal-catalyzed reactions and flow chemistry, have been employed to improve yields and scalability. These methods align with the industry's push toward greener and more efficient synthetic processes.

From a pharmacological perspective, 5-(3-Bromophenyl)-5-methylmorpholin-3-one exhibits intriguing biological properties that warrant further investigation. Preliminary studies suggest that this compound may interact with specific targets relevant to inflammation and immune modulation. The bromine moiety could modulate binding affinity through halogen bonding interactions, while the morpholine ring may enhance metabolic stability. Such characteristics make it a compelling candidate for structure-activity relationship (SAR) studies aimed at optimizing drug-like properties.

The pharmaceutical industry continually seeks novel intermediates like 5-(3-Bromophenyl)-5-methylmorpholin-3-one to accelerate drug development pipelines. Its unique structural features offer a balance between reactivity and stability, making it suitable for both academic research and industrial applications. Collaborative efforts between synthetic chemists and biologists are essential to fully exploit its potential. By leveraging cutting-edge synthetic tools and biological screening platforms, researchers can uncover new therapeutic opportunities.

Moreover, the versatility of 5-(3-Bromophenyl)-5-methylmorpholin-3-one extends beyond traditional pharmaceutical applications. It has shown promise in materials science, particularly in the development of organic electronic materials. The bromine substituent allows for facile functionalization on conductive polymers or small molecules used in optoelectronic devices. This dual utility highlights the compound's broad applicability across multiple scientific disciplines.

In conclusion, 5-(3-Bromophenyl)-5-methylmorpholin-3-one (CAS No: 1262858-67-2) represents a fascinating compound with significant potential in pharmaceuticals and materials science. Its unique structural features—combining a brominated phenyl ring with a morpholine scaffold—make it an invaluable intermediate for synthetic chemists. As research progresses, further exploration of its biological activities and synthetic applications will undoubtedly yield groundbreaking advancements in medicine and technology.

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